2-(3-chlorophenyl)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
1-(3-Chlorophenyl)-4-{[(2,4-dichlorophenyl)amino]methylidene}-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound that belongs to the class of pyrazolone derivatives. This compound is characterized by its complex structure, which includes chlorinated phenyl groups and a pyrazolone core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-{[(2,4-dichlorophenyl)amino]methylidene}-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 2,4-dichloroaniline to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the final pyrazolone derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-4-{[(2,4-dichlorophenyl)amino]methylidene}-3-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or reduced pyrazolone rings.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
- Oxidized derivatives, reduced amines, and substituted phenyl derivatives are common products formed from these reactions.
Scientific Research Applications
1-(3-Chlorophenyl)-4-{[(2,4-dichlorophenyl)amino]methylidene}-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-{[(2,4-dichlorophenyl)amino]methylidene}-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt inflammatory pathways by modulating cytokine production.
Comparison with Similar Compounds
- 1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- 1-(4-Chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- 1-(3,4-Dichlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Comparison: Compared to similar compounds, 1-(3-chlorophenyl)-4-{[(2,4-dichlorophenyl)amino]methylidene}-3-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to the presence of both 3-chlorophenyl and 2,4-dichlorophenyl groups. This structural feature may contribute to its distinct biological activities and chemical reactivity. The combination of these substituents can enhance its potency and selectivity in various applications.
Properties
Molecular Formula |
C17H12Cl3N3O |
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Molecular Weight |
380.7 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4-[(2,4-dichlorophenyl)iminomethyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H12Cl3N3O/c1-10-14(9-21-16-6-5-12(19)8-15(16)20)17(24)23(22-10)13-4-2-3-11(18)7-13/h2-9,22H,1H3 |
InChI Key |
WMFKBPGOTOEKEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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